
1-(2-Bromoethenyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoethenyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of a bromoethenyl group attached to the naphthalene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(2-Bromoethenyl)naphthalene typically involves the bromination of naphthalene derivatives. One common method includes the reaction of 1-(2-hydroxyethyl)naphthalene with phosphorus tribromide to yield 1-(2-Bromoethyl)naphthalene . This intermediate can then undergo further reactions to introduce the ethenyl group.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts and specific reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(2-Bromoethenyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other substituents.
Oxidation and Reduction: The ethenyl group can be oxidized or reduced under appropriate conditions. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alkanes.
Addition Reactions: The double bond in the ethenyl group can undergo addition reactions with halogens, hydrogen, and other electrophiles.
Major products formed from these reactions depend on the specific reagents and conditions used. For instance, bromination of naphthalene can yield 1,3-dibromonaphthalene .
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoethenyl)naphthalene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the study of substitution and addition reactions.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules. Its derivatives may exhibit interesting biological activities.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromoethenyl)naphthalene can be compared with other naphthalene derivatives, such as:
1-(2-Bromoethyl)naphthalene: This compound lacks the ethenyl group and is less reactive in addition reactions.
1-(2-Bromophenyl)naphthalene: This derivative has a phenyl group instead of an ethenyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a bromo and ethenyl group, which provides a versatile platform for various chemical transformations.
Eigenschaften
| 77150-88-0 | |
Molekularformel |
C12H9Br |
Molekulargewicht |
233.10 g/mol |
IUPAC-Name |
1-(2-bromoethenyl)naphthalene |
InChI |
InChI=1S/C12H9Br/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H |
InChI-Schlüssel |
CCWARAMLMHCSOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


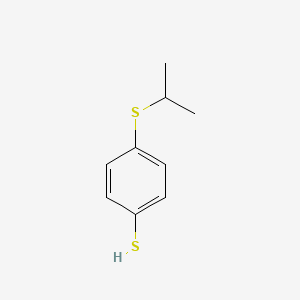


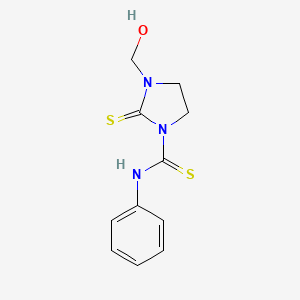
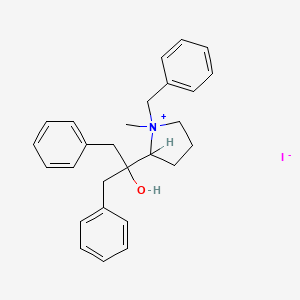
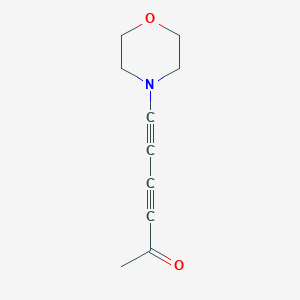
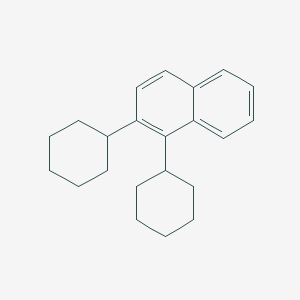
![[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14431976.png)
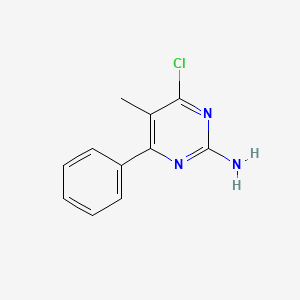
![N~2~,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14431983.png)
![2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14431995.png)
